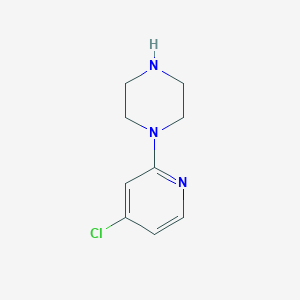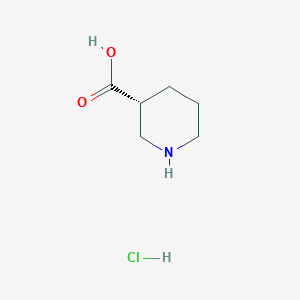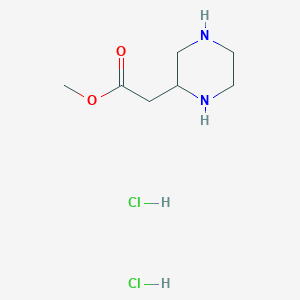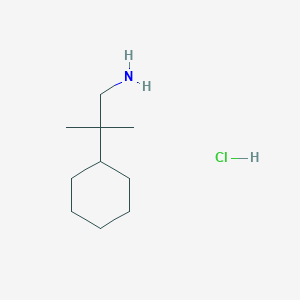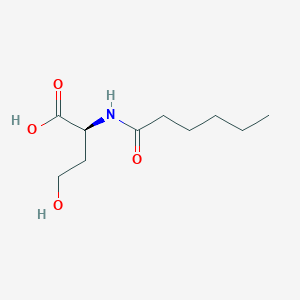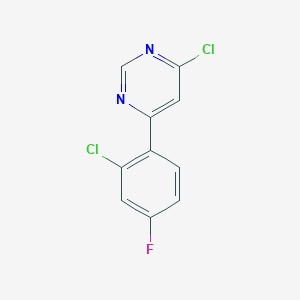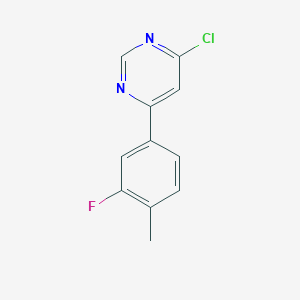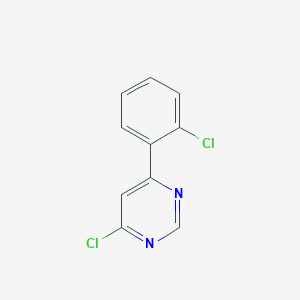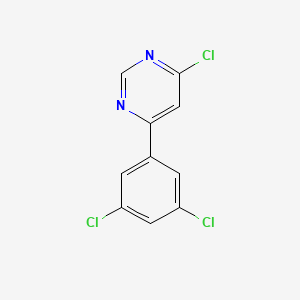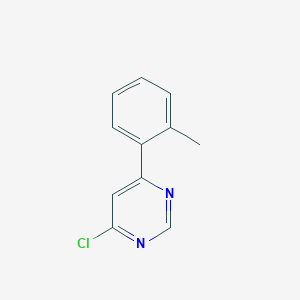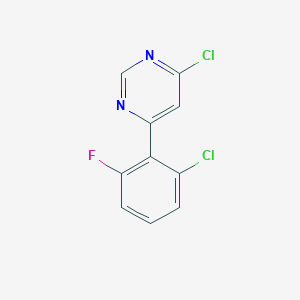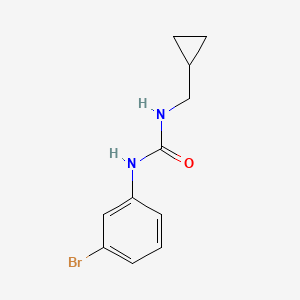
1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea
説明
1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea, also known as BCPU, is a synthetic compound with a wide range of applications in scientific research. BCPU is a cyclopropylmethylurea compound that contains a 3-bromophenyl group and has a molecular weight of 250.48 g/mol. BCPU is a colorless solid that is soluble in water and has a melting point of 143-144°C. BCPU is used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies.
科学的研究の応用
Clastogenicity and SCE Induction
- Nitrosoureas, including derivatives similar to 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea, have been studied for their potential to induce chromosomal aberrations and sister-chromatid exchanges (SCEs) in cells. Notably, the nitroso derivatives of these compounds demonstrated potent clastogenic effects and induced SCEs, while their non-nitrosated counterparts were inactive. The mechanisms and implications of these findings have been explored in depth (Thust, Mendel, Schwarz, & Warzok, 1980).
Crystal Structure Analysis
- Research has been conducted on the crystal structure of compounds related to 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea, such as metobromuron. These studies provide insights into the molecular arrangement and interactions within these compounds, including hydrogen bonding and weak C—H⋯π interactions, contributing to our understanding of their physical and chemical properties (Kang, Kim, Kwon, & Kim, 2015).
Antitumor Potential
- Certain nitrosoureas, structurally related to 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea, have been investigated for their carcinogenic potential. For example, 1-methyl-3(p-bromophenyl)-1-nitrosourea (Br-MPNU) demonstrated carcinogenic properties in long-term animal studies. This research is significant for understanding the potential health risks and mechanisms of action of these compounds (Warzok, Martin, Mendel, Thust, & Schwarz, 1983).
Helical Secondary Structure in Oligoureas
- Studies on oligomeric ureas, which include derivatives like 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea, have revealed insights into their helical secondary structures in solution. This research has implications for understanding the chirality and structural behavior of these compounds at the molecular level (Clayden, Lemiègre, Morris, Pickworth, Snape, & Jones, 2008).
Free Radical Scavenging and Cardiovascular Research
- Related urea compounds have been investigated for their role as free radical scavengers and their potential impact on cardiovascular health, particularly in relation to myocardial infarction. This research is crucial for developing new therapeutic strategies for heart-related conditions (Hashimoto et al., 2001).
Urea-Fluoride Interaction Studies
- The interaction between urea compounds and fluoride ions has been explored, shedding light on the hydrogen-bonding interactions and potential for urea deprotonation. This research is significant for understanding the chemical behavior of urea derivatives in different environments (Boiocchi et al., 2004).
特性
IUPAC Name |
1-(3-bromophenyl)-3-(cyclopropylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-2-1-3-10(6-9)14-11(15)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVFRRJFSQUBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




